molecular formula C45H64N6O12 B1262992 Cyanopeptolin 880

Cyanopeptolin 880

Cat. No. B1262992
M. Wt: 881 g/mol
InChI Key: AQKSWWARSJIVMX-LUSPZTBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanopeptolin 880 is a natural product found in Planktothrix agardhii with data available.

Scientific Research Applications

Trypsin Inhibition and Protease Activity

Cyanopeptolins, including Cyanopeptolin 880, have been studied extensively for their role as trypsin inhibitors and serine protease inhibitors. The research on various cyanopeptolins has shown that these compounds can effectively inhibit trypsin, a type of serine protease. For instance, Cyanopeptolin CB071, a close relative of Cyanopeptolin 880, isolated from Aphanocapsa sp., has demonstrated inhibition of trypsin activity (Choi et al., 2008). Another study identified cyanopeptolins with varying structures in Nostoc edaphicum, which inhibited trypsin and chymotrypsin, indicating their potential in developing drugs for metabolic disorders and other diseases (Mazur-Marzec et al., 2018).

Structural Diversity and Biosynthesis

The structure and biosynthesis of cyanopeptolins are of significant interest in scientific research. A comprehensive review covering the isolation, structural elucidation, and biosynthesis of Ahp-cyclodepsipeptides, a family including cyanopeptolins, highlights the importance of these compounds in drug discovery efforts (Köcher et al., 2020). Additionally, the study of cyanopeptolin 963A from Microcystis PCC 7806 provided insights into the structural variations of these compounds (Bister et al., 2004).

Ecological Impact and Toxicity

Cyanopeptolins, including Cyanopeptolin 880, are also studied for their ecological impact and potential toxicity. A study on cyanopeptolin 1020 from Microcystis highlighted its toxicity against freshwater crustaceans, underscoring the ecological implications of these compounds (Gademann et al., 2010). Another investigation into the cyanopeptolin genes in different cyanobacteria strains revealed insights into their evolution and diversity, which is crucial for understanding their ecological roles (Rounge et al., 2007).

Potential in Drug Development

The unique properties of cyanopeptolins make them potential candidates for drug development. Their ability to inhibit specific proteases can be harnessed in the treatment of various diseases. For example, a study on novel cyanopeptolins, including Cyanopeptolin 880, from Planktothrix agardhii suggested their potential use due to their distinct structures and activities (Okumura et al., 2009).

properties

Product Name

Cyanopeptolin 880

Molecular Formula

C45H64N6O12

Molecular Weight

881 g/mol

IUPAC Name

(2R)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxy-2-methoxypropanamide

InChI

InChI=1S/C45H64N6O12/c1-8-25(3)36-45(61)63-27(5)37(49-41(57)34(24-52)62-7)42(58)46-31(20-17-28-15-18-30(53)19-16-28)39(55)47-32-21-22-35(54)51(43(32)59)38(26(4)9-2)44(60)50(6)33(40(56)48-36)23-29-13-11-10-12-14-29/h10-16,18-19,25-27,31-38,52-54H,8-9,17,20-24H2,1-7H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t25-,26-,27+,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1

InChI Key

AQKSWWARSJIVMX-LUSPZTBSSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)OC)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)C(CO)OC)C

synonyms

cyanopeptolin 880

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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